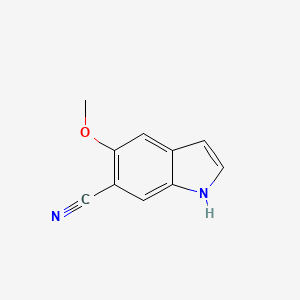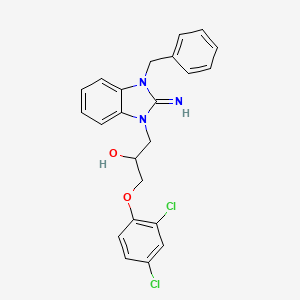![molecular formula C12H25BO3Si B13979064 Trimethyl-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-enoxy]silane](/img/structure/B13979064.png)
Trimethyl-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-enoxy]silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-Trimethyl((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)allyl)oxy)silane is a compound that features both silicon and boron atoms within its structure. This compound is of interest due to its potential applications in organic synthesis and materials science. The presence of the boron-containing dioxaborolane group and the silicon-containing trimethylsilyl group makes it a versatile reagent in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-Trimethyl((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)allyl)oxy)silane typically involves the following steps:
Formation of the Allylboronate Intermediate: This can be achieved by reacting an allyl halide with a boronic ester under palladium-catalyzed conditions.
Silylation: The allylboronate intermediate is then reacted with a silylating agent, such as trimethylsilyl chloride, in the presence of a base to form the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-Trimethyl((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)allyl)oxy)silane can undergo various types of chemical reactions, including:
Oxidation: The boron-containing group can be oxidized to form boronic acids or borates.
Reduction: The compound can be reduced to form different organosilicon and organoboron derivatives.
Substitution: The allyl group can participate in substitution reactions, where the boron or silicon groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Halogenating agents or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while reduction could produce simpler organosilicon compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic synthesis, (E)-Trimethyl((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)allyl)oxy)silane can be used as a reagent for cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Biology
The compound may be used in the development of new biomolecules or as a precursor for biologically active compounds.
Medicine
Industry
Used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism by which (E)-Trimethyl((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)allyl)oxy)silane exerts its effects involves the interaction of its boron and silicon groups with various molecular targets. The boron group can form reversible covalent bonds with diols and other nucleophiles, while the silicon group can participate in hydrosilylation and other silicon-based reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimethylsilylboronate: Contains both silicon and boron but lacks the allyl group.
Allyltrimethylsilane: Contains the allyl and trimethylsilyl groups but lacks the boron component.
Dioxaborolane Derivatives: Various compounds containing the dioxaborolane group but different substituents.
Uniqueness
(E)-Trimethyl((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)allyl)oxy)silane is unique due to the combination of its boron and silicon groups, which provide distinct reactivity and versatility in chemical synthesis.
Eigenschaften
Molekularformel |
C12H25BO3Si |
|---|---|
Molekulargewicht |
256.22 g/mol |
IUPAC-Name |
trimethyl-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-enoxy]silane |
InChI |
InChI=1S/C12H25BO3Si/c1-11(2)12(3,4)16-13(15-11)9-8-10-14-17(5,6)7/h8-9H,10H2,1-7H3 |
InChI-Schlüssel |
QNVCVEHGYIBMLB-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)C=CCO[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


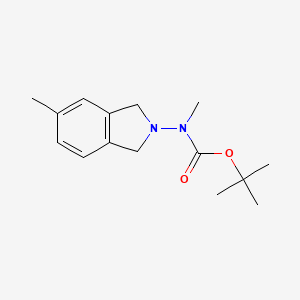
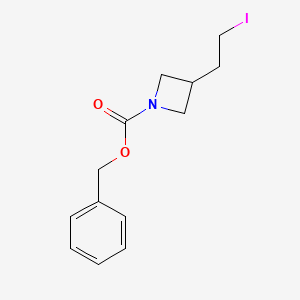
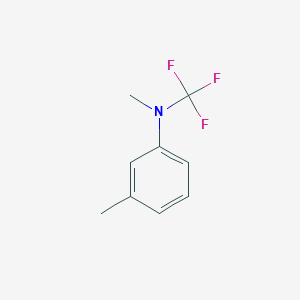
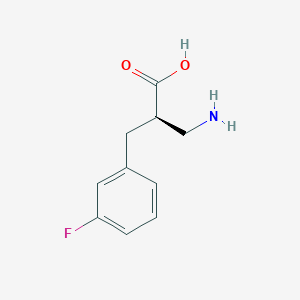
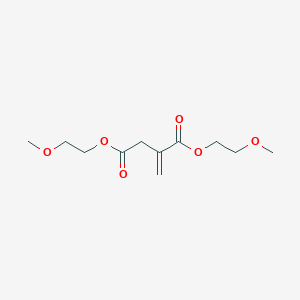
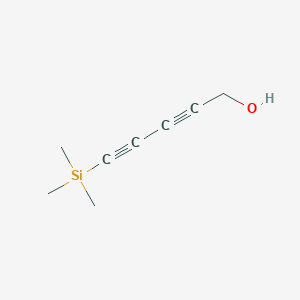

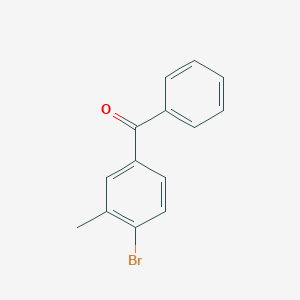
![4-bromo-N-[(E)-(dimethylamino)methylidene]benzamide](/img/structure/B13979047.png)


![tert-Butyl(dimethyl)[(prop-1-en-2-yl)oxy]silane](/img/structure/B13979075.png)
